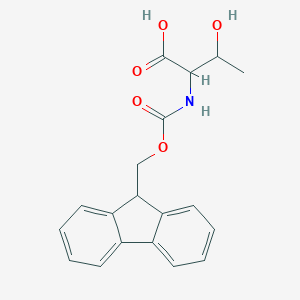

Fmoc-Thr-OH

Descripción

Evolution and Significance of Fmoc-Strategy in Peptide Synthesis Research

The challenge in peptide synthesis lies in selectively forming an amide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions. This requires a robust strategy of temporary and permanent protecting groups. For decades, the field was dominated by the Boc (tert-butyloxycarbonyl) strategy, which utilizes strong acids like trifluoroacetic acid (TFA) for the iterative removal of the temporary Nα-amino protecting group. lgcstandards.comamericanpeptidesociety.org

A major breakthrough occurred in the late 1970s when Eric Atherton and Bob Sheppard developed the Fmoc-based strategy. lgcstandards.com The Fmoc group is stable to acids but can be cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. lgcstandards.comamericanpeptidesociety.org This introduced an "orthogonal" protection scheme, where the conditions for removing the temporary Nα-Fmoc group are fundamentally different from those used to cleave the final peptide from its solid support and remove the permanent side-chain protecting groups (which are typically acid-labile). nih.govpeptide.com

The significance of the Fmoc-strategy is multifaceted:

Milder Conditions: The base-lability of the Fmoc group avoids the repeated use of strong acids required in the Boc protocol, which could degrade sensitive peptide sequences or prematurely cleave side-chain protecting groups. nih.gov

Orthogonality: It provides a true orthogonal combination of temporary (base-labile) and permanent (acid-labile) protecting groups, enhancing the purity and yield of the final peptide. nih.gov

Compatibility: The mild deprotection conditions are compatible with a wide range of sensitive modifications, making Fmoc SPPS the method of choice for synthesizing complex peptides such as those containing phosphorylation or glycosylation, which are often unstable in the harsh acidic conditions of Boc chemistry. nih.govnih.gov

Automation: Its ease of use and compatibility with a variety of resins and reagents have made it highly suitable for automated peptide synthesizers, which has accelerated research in numerous biological and medicinal fields. americanpeptidesociety.orgpeptide.com

Today, Fmoc SPPS is the predominant method for peptide synthesis, from basic research to the multi-ton industrial production of therapeutic peptides. nih.gov

Role of Fmoc-L-Threonine in Modern Synthetic Methodologies

Fmoc-L-Threonine (Fmoc-Thr-OH) is the derivative of the amino acid threonine prepared for use in Fmoc-based SPPS. Threonine is a unique amino acid as it possesses a secondary hydroxyl (-OH) group on its side chain and two chiral centers. advancedchemtech.com This hydroxyl group is reactive and must often be protected during synthesis to prevent undesirable side reactions, such as esterification during the amino acid activation step.

To address this, several side-chain protected versions of this compound are commonly used in modern synthesis:

Fmoc-Thr(tBu)-OH: The tert-butyl (tBu) group is a widely used acid-labile protecting group for the threonine side chain. It is stable throughout the synthesis and is efficiently removed during the final cleavage from the resin with strong acid (e.g., TFA), making it highly compatible with the standard Fmoc protocol. medchemexpress.com

Fmoc-Thr(Trt)-OH: The trityl (Trt) group offers a more acid-sensitive protection. This allows for its selective removal while the peptide is still attached to the resin, enabling specific modifications at the threonine side chain, such as phosphorylation or glycosylation, before final cleavage. sigmaaldrich.com

The application of this compound and its derivatives is critical for the synthesis of peptides involved in key biological processes. It is an essential building block for creating glycopeptides, such as portions of P-Selectin glycoprotein-1 (PSGL-1), which are crucial in inflammatory responses. nih.gov Furthermore, it is indispensable for synthesizing phosphopeptides. The introduction of phosphothreonine residues is vital for studying signal transduction pathways and the roles of protein kinases and phosphatases. nih.govsigmaaldrich-jp.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₉H₁₉NO₅ | 341.36 | 73731-37-0 |

| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | 71989-35-0 |

| Fmoc-Thr(Trt)-OH | C₃₈H₃₃NO₅ | 583.67 | 133180-01-5 |

Scope and Research Objectives for Fmoc-Threonine Investigations

Current and future research involving Fmoc-Threonine is directed toward advancing peptide science and its applications in medicine and materials science. The objectives are diverse and reflect the versatility of this compound.

Detailed Research Findings and Objectives:

Advanced Therapeutic Peptides: A primary objective is the synthesis of complex therapeutic peptides. Research focuses on incorporating threonine and its modified forms to enhance biological activity, stability, and target specificity. For instance, the synthesis of phosphothreonine-containing peptides as bio-reversible prodrugs aims to improve the cellular uptake of phosphopeptides, which are otherwise limited by their negative charge. nih.gov

Post-Translational Modifications (PTMs): this compound derivatives are central to studying PTMs. The ability to incorporate protected threonine allows for the precise synthesis of peptides with specific glycosylation or phosphorylation patterns. nih.govnih.gov This is crucial for creating tools to investigate the roles of PTMs in cellular signaling, protein-protein interactions, and disease pathology. nih.gov

Biomaterials and Nanotechnology: A growing area of research is the self-assembly of Fmoc-amino acid derivatives into novel nanomaterials. Studies have shown that Fmoc-Thr(tBu)-OH can self-assemble into distinct supramolecular structures like spheres and dumb-bells, with morphologies that can be controlled by altering concentration and temperature. chemrxiv.orgresearchgate.net These controlled self-assembly processes open pathways for designing new architectures for applications in materials science and nanotechnology. chemrxiv.org

| Research Area | Specific Objective | Example Application |

|---|---|---|

| Medicinal Chemistry | Synthesis of complex glycopeptides and phosphopeptides. | Developing inhibitors of selectins for anti-inflammatory therapies; creating tools to study kinase signaling pathways. nih.govnih.gov |

| Drug Delivery | Creation of peptide prodrugs with enhanced bioavailability. | Designing phosphothreonine peptides with masked phosphate (B84403) groups to improve cell membrane transport. nih.gov |

| Materials Science | Investigation of self-assembly properties for nanomaterial design. | Controlling morphological transitions of Fmoc-Thr(tBu)-OH assemblies for novel biomaterials. chemrxiv.orgresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-37-0 | |

| Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Fmoc Threonine Building Blocks

Side-Chain Hydroxyl Group Protection Strategies for Fmoc-L-Threonine

The hydroxyl group of the threonine side chain is reactive and can undergo undesirable acylation during peptide coupling if left unprotected. iris-biotech.deresearchgate.net Therefore, protection of this functional group is generally necessary, especially in SPPS where an excess of acylating agents is used. researchgate.net The choice of the side-chain protecting group is dictated by its stability under the conditions of Fmoc removal and its lability under the final cleavage conditions.

Application of Tert-Butyl (tBu) Protecting Group for Threonine Hydroxyl

The tert-butyl (tBu) ether is the most commonly used protecting group for the hydroxyl function of threonine in Fmoc-based SPPS. peptide.compeptide.com The Fmoc-Thr(tBu)-OH derivative is a staple building block in this synthetic strategy. peptide.com

The synthesis of Fmoc-Thr(tBu)-OH has been a subject of methodological development to improve efficiency and yield. One approach involves the tert-butylation of the threonine hydroxyl group using isobutene under acidic conditions. For example, a method describes the introduction of isobutene into a solution of Thr-OMe·HCl in dichloromethane (B109758) with concentrated sulfuric acid as a catalyst, achieving high conversion to Thr(tBu)-OMe. Another patented method outlines a multi-step synthesis starting from L-threonine, involving the formation of Z-Thr(tBu)-OH, which is then converted to H-Thr(tBu)-ol and finally to Fmoc-O-tert-butyl-L-threoninol. google.com An efficient enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine has also been developed on a multi-gram scale. nih.gov

The steric bulk of the tBu group can also influence the conformation of the amino acid derivative, which may have implications for resin loading and coupling efficiency during SPPS.

Investigation of Alternative Acid-Labile Protecting Groups for Threonine Hydroxyl

While the tBu group is highly effective, the search for alternative protecting groups with different lability profiles continues, driven by the need to synthesize more complex and uniquely modified peptides.

The trityl (Trt) group is another acid-labile protecting group used for the threonine side chain. peptide.comcymitquimica.com The Trt group is more acid-labile than the tBu group and can be cleaved under very mild acidic conditions, such as 1% TFA, which allows for the preparation of protected peptide fragments where other acid-labile groups like tBu remain intact. peptide.comcymitquimica.com However, the O-trityl derivatives of serine and threonine are generally more stable than O-trityl tyrosine. thieme-connect.de

Other protecting groups that have been investigated for hydroxyl-containing amino acids include the propargyloxycarbonyl (Poc) group, which is stable to both acidic and basic conditions commonly employed in peptide synthesis but can be removed with tetrathiomolybdate. researchgate.net This offers an orthogonal deprotection strategy.

The tetrahydropyranyl (Thp) group is a well-established protecting group for alcohols in organic synthesis, known for its low cost, ease of introduction, and stability to most non-acidic reagents. researchgate.netnih.gov Despite these advantages, its application in peptide chemistry has been relatively limited. researchgate.netnih.gov

Thp is a useful protecting group for the side chains of serine and threonine and is compatible with the Fmoc/tBu SPPS strategy. researchgate.netnih.gov The Thp ether is stable to the basic conditions of Fmoc removal but is labile to acid, allowing for its removal during the final TFA cleavage step. iris-biotech.de Studies have shown that the lability of the Thp group is significantly increased in the presence of scavengers like triisopropylsilane (B1312306) (TIS). researchgate.net

One of the key advantages of the Thp group is that it is non-aromatic and less bulky than other protecting groups like Trt. iris-biotech.de This can lead to reduced inter- and intra-chain interactions during peptide synthesis, potentially resulting in purer products. iris-biotech.de Furthermore, Thp-protected building blocks can impart greater solubility to the growing peptide chain compared to their tBu- and Trt-protected counterparts, which is particularly beneficial for the synthesis of peptides rich in serine and threonine. iris-biotech.de The Thp group has also been shown to minimize racemization in some cases. iris-biotech.de

The Thp acetal (B89532) is racemic, which can lead to the formation of diastereomeric mixtures that may be detectable by HPLC. iris-biotech.de Despite this, the Thp group represents a valuable alternative for the protection of the threonine hydroxyl group, offering a unique set of properties that can be advantageous in specific synthetic contexts. iris-biotech.ded-nb.info

Interactive Data Table: Properties of Fmoc-Threonine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Side-Chain Protecting Group | Key Features |

| Fmoc-Thr(tBu)-OH | C23H27NO5 | 397.5 | tert-Butyl (tBu) | Most common derivative for Fmoc SPPS; tBu group removed by TFA. peptide.com |

| Fmoc-Thr(Trt)-OH | C38H33NO5 | 583.67 | Trityl (Trt) | Trt group is more acid-labile than tBu; useful for preparing protected peptide fragments. cymitquimica.com |

| Fmoc-Thr(Thp)-OH | C20H21NO5 | 355.38 | Tetrahydropyranyl (Thp) | Non-aromatic, less bulky; can improve solubility and reduce side reactions. iris-biotech.de |

| Fmoc-Thr-OPac | C27H25NO6 | 459.49 | Phenylacetyl (Pac) | Allows for selective deprotection under specific conditions. |

Protecting Group Strategies for Phosphothreonine Derivatives of Fmoc-Threonine

Phosphorylation of threonine residues is a critical post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides containing phosphothreonine (pThr) requires effective protection of the phosphate (B84403) group. The choice of protecting group is crucial to prevent side reactions and ensure the integrity of the phosphate moiety during peptide synthesis.

A common strategy for the stepwise synthesis of phosphothreonine-containing peptides involves the use of monobenzyl-protected Fmoc-phosphothreonine derivatives, such as Fmoc-Thr[PO(OBzl)OH]-OH. sigmaaldrich.com This is because fully protected phosphate triesters of serine and threonine are susceptible to β-elimination when treated with piperidine (B6355638), the reagent used for Fmoc group removal. sigmaaldrich.com The partially protected phosphate group in Fmoc-Thr[PO(OBzl)OH]-OH is stable under these basic conditions due to the ionization of the phosphate group, which inhibits elimination. sigmaaldrich.com However, the presence of the acidic phosphate group can lead to challenges during coupling reactions. sigmaaldrich.comnih.gov

To enhance the cellular uptake of phosphopeptides, which is often limited by the negative charge of the phosphate group, prodrug strategies have been developed. One such approach involves masking the phosphate with bioreversible protecting groups that are cleaved by intracellular enzymes. The pivaloyloxymethyl (POM) group is an esterase-labile protecting group that has been successfully employed for this purpose. sigmaaldrich.comresearchgate.net

The synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH has been reported as a key building block for the preparation of pThr-containing peptide prodrugs. researchgate.netnih.govresearchgate.net This reagent is designed for use in solid-phase peptide synthesis (SPPS) using Fmoc-based protocols and is compatible with acid-labile resins. researchgate.netnih.gov The synthesis allows for the preparation of peptides where the phosphothreonine residue is protected with two POM groups (bis-POM-phosphoryl protection). researchgate.net This methodology represents a significant advancement, enabling the synthesis of phosphopeptides with enhanced cell permeability for various biological applications. researchgate.netnih.gov

Table 1: Key Protecting Groups for Fmoc-Phosphothreonine Derivatives

| Protecting Group | Structure | Key Features & Applications |

| Benzyl (B1604629) (Bzl) | -CH₂-Ph | Standard protection for the phosphate group; prevents β-elimination during Fmoc deprotection. |

| Pivaloyloxymethyl (POM) | -CH₂-O-C(O)-C(CH₃)₃ | Esterase-labile prodrug protecting group; enhances cell permeability of phosphopeptides. |

Protecting Group Strategies for Glycosylated Threonine Derivatives (O-Glycosylation)

O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of threonine or serine, is another vital post-translational modification. The synthesis of O-glycopeptides relies on the use of glycosylated amino acid building blocks with appropriate protecting groups on the carbohydrate hydroxyls to prevent side reactions during peptide synthesis.

Commonly, the hydroxyl groups of the glycan are protected as acetyl or benzoyl esters. bachem.com These protecting groups are stable during the coupling and Fmoc-deprotection steps of SPPS and can be removed at the end of the synthesis. bachem.com The stereoselective formation of the glycosidic bond is a major challenge in the synthesis of these building blocks.

The Tn antigen, a GalNAcα1-O-Ser/Thr motif, is a tumor-associated carbohydrate antigen and a target for cancer vaccine development. wikipedia.org The synthesis of glycopeptides containing the Tn antigen requires the Fmoc-Thr[GalNAc(Ac)3-α-D]-OH building block. wikipedia.orgresearchgate.net The O-acetyl groups protect the hydroxyls of the N-acetylgalactosamine (GalNAc) moiety, and the O-glycosidic linkage is stable to the piperidine and trifluoroacetic acid (TFA) used in standard Fmoc SPPS protocols. scilit.com

A common strategy to achieve the desired α-anomeric selectivity during glycosylation involves the use of a 2-azido-galactose donor. researchgate.net The azido (B1232118) group at the C-2 position does not participate in the reaction in a way that would direct β-anomer formation, thus favoring the formation of the α-glycosidic linkage. researchgate.net Following glycosylation, the azido group is converted to an N-acetamido group to yield the final building block. researchgate.net

The synthesis of more complex O-glycans, such as the Core 1 structure (Galβ1-3GalNAcα1-O-Thr), presents additional challenges in protecting group strategy. To simplify the deprotection of the final glycopeptide, novel acid-labile protecting groups for the glycan have been developed. rsc.org This allows for a one-step deprotection of both the peptide side chains and the glycan protecting groups using TFA. rsc.org

One such innovative approach is the use of silyl (B83357) ether protecting groups on the glycan, which are labile under acidic conditions. rsc.orgresearchgate.net The development of Fmoc-threonine building blocks carrying silyl ether-protected O-glycans enables a more streamlined and efficient synthesis of O-glycosylated peptides. researchgate.net Additionally, efficient syntheses of Core 1 building blocks have been achieved using the N-dithiasuccinoyl (N-Dts) method, which allows for the stereoselective glycosylation and subsequent deprotection to yield the desired building blocks for SPPS. rsc.org

Table 2: Protecting Groups in O-Glycosylated Threonine Synthesis

| Protecting Group | Location of Protection | Purpose |

| Acetyl (Ac) | Glycan hydroxyls | Stable during SPPS; removable with base. |

| 2-Azido (N₃) | C-2 of galactose donor | Directs α-stereoselectivity during glycosylation. |

| Silyl ethers | Glycan hydroxyls | Acid-labile; allows for one-pot deprotection with TFA. |

| N-Dithiasuccinoyl (N-Dts) | Glycosyl donor | Facilitates stereoselective glycosylation for Core 1 synthesis. |

Protecting Group Strategies for N-Methylated Fmoc-Threonine Derivatives

N-methylation of amino acids in a peptide backbone can enhance metabolic stability, cell permeability, and binding affinity. nih.gov The synthesis of N-methylated peptides often involves the incorporation of pre-methylated Fmoc-amino acid building blocks.

A widely used method for the N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and Miller/Scanlan. nih.gov This procedure involves the protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining NH group acidic and amenable to methylation. nih.gov For the synthesis of Fmoc-N-Me-Thr(tBu)-OH, a solid-phase approach has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This strategy allows for the on-resin N-methylation of the threonine derivative, followed by cleavage from the resin to yield the desired building block. nih.gov An improved synthesis of Fmoc-N-methyl threonine has also been described, which proceeds through the formation and subsequent reduction of an oxazolidinone intermediate. researchgate.net

Table 3: Key Reagents and Protecting Groups for N-Methylated Fmoc-Threonine

| Reagent/Protecting Group | Role in Synthesis |

| o-Nitrobenzenesulfonyl (o-NBS) | Protects the α-amino group and facilitates methylation. |

| 2-Chlorotrityl chloride (2-CTC) resin | Temporary solid-phase protection of the carboxylic acid. |

| Oxazolidinone | Intermediate in an alternative synthesis of Fmoc-N-methyl threonine. |

Coupling Reagents and Reaction Optimization in Fmoc-Threonine Incorporation

The incorporation of Fmoc-threonine and its derivatives into a growing peptide chain can be challenging due to the steric hindrance of the β-branched side chain. This is further complicated when the side chain is modified with bulky protecting groups, as is the case with glycosylated or phosphorylated threonine. Therefore, the choice of coupling reagent and the optimization of reaction conditions are critical for efficient peptide synthesis.

A variety of coupling reagents are available for peptide synthesis, including carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. peptide.comuniurb.itiris-biotech.deglobalresearchonline.netsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization. peptide.com

Phosphonium salts , such as PyBOP and PyAOP, and aminium salts , like HBTU and HATU, are highly efficient and are often preferred for coupling sterically hindered amino acids. iris-biotech.desigmaaldrich.com HATU and PyAOP, which generate more reactive OAt esters, are particularly effective. sigmaaldrich.com

For difficult couplings, such as the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH, it has been found that using a three-fold excess of N,N-diisopropylethylamine (DIPEA) with the TBTU/HOBt coupling method can significantly improve the reaction efficiency. sigmaaldrich.com Optimization of other parameters, such as temperature and reaction time, is also crucial. For instance, in flow peptide synthesis, elevated temperatures can be used to accelerate coupling reactions. acs.org Careful selection of coupling reagents and reaction conditions is therefore essential to ensure the successful synthesis of peptides containing complex Fmoc-threonine derivatives.

Table 4: Common Coupling Reagents for Fmoc-Threonine Incorporation

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DIC, DCC | HOBt, HOAt | Widely used; additives suppress racemization. |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly efficient for hindered couplings; no guanidinylation side reaction. |

| Aminium/Uronium Salts | HBTU, HATU | - | Very efficient; HATU is particularly effective due to HOAt activation. |

Efficiency of Carbodiimide-Based Coupling Reagents with Fmoc-Threonine

Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are widely utilized for activating the carboxyl group of Fmoc-amino acids, including Fmoc-Thr-OH, to facilitate peptide bond formation. americanpeptidesociety.orgglobalresearchonline.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgoxymapure.com This intermediate is then susceptible to nucleophilic attack by the amino group of the growing peptide chain, resulting in the formation of a new peptide bond. americanpeptidesociety.org

The efficiency of carbodiimide-mediated coupling can be high, and these reagents are favored for their cost-effectiveness. americanpeptidesociety.org However, the O-acylisourea intermediate is highly reactive and can undergo side reactions. oxymapure.comuniurb.it For instance, it can rearrange to form an inactive N-acylurea, which consumes the starting acid without forming the desired peptide. uniurb.it This rearrangement is particularly rapid in solvents like N,N-dimethylformamide (DMF). uniurb.it

Furthermore, the use of carbodiimides alone can lead to racemization of the amino acid, compromising the stereochemical purity of the final peptide. americanpeptidesociety.orgjpt.com To mitigate these issues, carbodiimide-based couplings are almost always performed in the presence of additives. jpt.combachem.com

Role of OxymaPure and HOBt in Coupling Reactions Involving Fmoc-Threonine

Additives are crucial in carbodiimide-mediated coupling reactions to enhance efficiency and suppress side reactions, particularly racemization. americanpeptidesociety.orgcreative-peptides.combiosyn.com For many years, 1-Hydroxybenzotriazole (HOBt) was the standard additive. creative-peptides.comnih.govacs.org When added to a carbodiimide (B86325) reaction, HOBt rapidly reacts with the O-acylisourea intermediate to form an active ester, the OBt ester. nih.govacs.org While the OBt ester is less reactive than the O-acylisourea intermediate, it is more stable and less prone to racemization-inducing side reactions, leading to higher yields and purer products. nih.govacs.org The use of HOBt in conjunction with carbodiimides like DCC or DIC has been a cornerstone of peptide synthesis for decades. creative-peptides.compeptide.comyoutube.com

More recently, Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure or simply Oxyma, has emerged as a superior alternative to HOBt. biosyn.comadvancedchemtech.com Oxyma is a non-explosive and safer additive that offers several advantages. oxymapure.combiosyn.com It has a pKa of 4.6, which contributes to its effectiveness in suppressing racemization. advancedchemtech.com Like HOBt, Oxyma forms a reactive ester intermediate with the carboxyl group of the amino acid, which is less prone to racemization and facilitates efficient coupling. biosyn.com Studies have shown that using OxymaPure with DIC can lead to increased yields and decreased epimerization compared to HOBt. advancedchemtech.com The efficiency of coupling reagents is often related to the reactivity of the active ester they form, with the general order being OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com This indicates that Oxyma-based reagents generally outperform those based on HOBt. sigmaaldrich.com

Addressing Racemization and Side Reactions during Fmoc-Threonine Coupling

Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis. highfine.comnih.gov The activation of the carboxylic acid group of an N-protected amino acid like this compound makes the α-proton more acidic and susceptible to abstraction by a base, leading to racemization. luxembourg-bio.com This can occur via the formation of an oxazolone (B7731731) intermediate. oxymapure.comnih.gov

Several strategies are employed to minimize racemization during the coupling of Fmoc-Threonine:

Use of Additives: As discussed, additives like HOBt and OxymaPure are critical for suppressing racemization in carbodiimide-mediated couplings by forming more stable active esters. creative-peptides.combiosyn.comtandfonline.com

Choice of Coupling Reagent: Phosphonium reagents like PyBOP and uronium/aminium reagents such as HATU and HBTU are generally associated with low levels of racemization. jpt.compeptide.com

Base Selection: The choice and amount of base used are critical. Weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) are often preferred over stronger bases like DIEA, especially for racemization-prone residues. luxembourg-bio.comacs.org

Reaction Conditions: Minimizing the pre-activation time, the duration the amino acid is in its activated state before coupling, can significantly reduce the extent of racemization. chempep.com

Other potential side reactions when using this compound include:

O-acylation: The hydroxyl group on the threonine side chain could potentially be acylated, though this is generally not a major issue when using standard coupling conditions. acs.org The use of a tert-butyl (tBu) protecting group on the threonine side chain (Fmoc-Thr(tBu)-OH) effectively prevents this. advancedchemtech.comiris-biotech.de

Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete coupling and deprotection steps. peptide.com This is sequence-dependent but can be mitigated by using specialized resins, chaotropic salts, or elevated temperatures. peptide.comnih.gov

Purification and Quality Control of Fmoc-Threonine Derivatives for Research Applications

The purity and quality of Fmoc-threonine derivatives are paramount for their successful application in research and peptide synthesis. After synthesis and derivatization, rigorous purification and quality control (QC) measures are essential.

Purification: The primary method for purifying peptides and their derivatives is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC). bachem.com This technique separates the desired product from impurities based on differences in hydrophobicity. The crude peptide is dissolved in a suitable solvent and injected into the HPLC system, where it is eluted using a gradient of an organic solvent (like acetonitrile) and water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). aip.org Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized to yield a purified powder.

Quality Control: A comprehensive QC process is necessary to confirm the identity, purity, and quantity of the final product. bachem.comcreative-proteomics.com

Identity Confirmation:

Mass Spectrometry (MS): This is the most crucial technique for confirming the molecular weight of the Fmoc-threonine derivative, ensuring the correct compound has been synthesized. bachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the chemical structure and stereochemistry.

Amino Acid Analysis (AAA): After acid hydrolysis, this method confirms the presence and relative amounts of the constituent amino acids in a peptide, though it's less direct for a single derivative. bachem.com

Purity Assessment:

Analytical HPLC: This is the standard method for determining the purity of the final product. bachem.com The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks detected at a specific UV wavelength (commonly 210-220 nm). bachem.com

Thin-Layer Chromatography (TLC): A simpler, faster method often used for monitoring reaction progress and assessing the purity of amino acid derivatives against reference standards. bachem.com

Enantiomeric Purity:

Chiral Chromatography: Specialized HPLC or Gas Chromatography (GC) methods using chiral columns or additives are used to separate and quantify the desired L-enantiomer from any D-enantiomer that may have formed due to racemization. nih.govnih.govnih.gov Capillary electrophoresis is another powerful technique for separating stereoisomers. nih.gov

By implementing these stringent purification and QC protocols, researchers can be confident in the quality of the Fmoc-Threonine derivatives used in their synthetic applications.

Application of Fmoc Threonine in Peptide and Glycopeptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-L-Threonine

Fmoc-L-threonine is a critical building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of peptide chain elongation under mild basic conditions, typically with piperidine (B6355638). luxembourg-bio.combeilstein-journals.orgnih.gov The side chain hydroxyl group of threonine requires a permanent protecting group to prevent unwanted side reactions during synthesis.

The most prevalent method for SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. beilstein-journals.orgcsic.es In this approach, the temporary Nα-Fmoc group is base-labile, while the side-chain protecting groups and the resin linker are acid-labile, typically cleaved by trifluoroacetic acid (TFA). beilstein-journals.orgcsic.es

For threonine, the side-chain hydroxyl group is commonly protected with the tert-butyl (tBu) group, yielding Fmoc-Thr(tBu)-OH. luxembourg-bio.comadvancedchemtech.compeptide.com This derivative is the standard choice for incorporating threonine in Fmoc-based protocols. peptide.com The tBu group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final acidolysis step with TFA, which also cleaves the peptide from the resin support. peptide.compeptide.com The use of Fmoc-Thr(tBu)-OH is compatible with standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and OxymaPure. researchgate.net

Despite its widespread use, the incorporation of Fmoc-Thr(tBu)-OH can sometimes be challenging due to its nature as a β-branched amino acid. nih.gov However, studies have shown that even with high molar excess and potent activators like HATU, complete coupling can be achieved. nih.gov

Table 1: Loading Efficiency of Various Fmoc-Amino Acids onto Dbz(Alloc)-Arg Resin

| Fmoc-Amino Acid | Loading Complete? |

| Fmoc-Ala-OH | Yes |

| Fmoc-Arg(Pbf)-OH | Yes |

| Fmoc-Glu(tBu)-OH | Yes |

| Fmoc-Gly-OH | Yes |

| Fmoc-His(Trt)-OH | Yes |

| Fmoc-Ile-OH | No |

| Fmoc-Leu-OH | Yes |

| Fmoc-Lys(tBu)-OH | Yes |

| Fmoc-Nle-OH | Yes |

| Fmoc-Phe-OH | Yes |

| Fmoc-Ser(tBu)-OH | Yes |

| Fmoc-Thr(tBu)-OH | Yes |

| Fmoc-Trp(Boc)-OH | Yes |

| Fmoc-Tyr(tBu)-OH | Yes |

| Fmoc-Val-OH | No |

| Data adapted from a study on coupling amino acids to a protected Dbz linker using HATU activation. nih.gov |

The development of the Fmoc/tBu strategy was instrumental in the automation of peptide synthesis. nih.gov Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. beilstein-journals.org The use of Fmoc chemistry in automated synthesizers is advantageous because it avoids the highly corrosive and toxic hydrofluoric acid (HF) required in the older Boc/Bn strategy and allows for milder reaction conditions. beilstein-journals.orgfrontiersin.org

Fmoc-Thr(tBu)-OH is fully compatible with these automated protocols. Standard Fmoc chemistry is routinely used in automated synthesizers to produce a wide range of peptides. acs.org The fluorescence of the dibenzofulvene byproduct released during Fmoc deprotection can be monitored in real-time, allowing for an estimation of the coupling efficiency at each step. frontiersin.org

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has become a valuable tool for accelerating the synthesis process and improving the purity of crude peptides. nih.govnih.govluxembourg-bio.com Microwave energy significantly reduces the time required for both coupling and Fmoc deprotection steps. nih.gov For instance, coupling reactions can often be completed in 5 minutes and Fmoc removal in as little as 3 minutes. nih.gov

This technology is particularly beneficial for overcoming challenges associated with "difficult" sequences, such as those prone to aggregation. luxembourg-bio.comsigmaaldrich.cn While standard coupling times for most amino acids are around 5 minutes at 75°C, sterically hindered residues like threonine may require extended coupling times, for example, 20 minutes at 75°C. luxembourg-bio.com The precise heating provided by microwaves helps to disrupt peptide chain aggregation, which can hinder reaction rates. luxembourg-bio.comsigmaaldrich.cn

Table 2: Comparison of Conventional and Microwave-Assisted SPPS Timelines

| Step | Conventional SPPS | Microwave-Assisted SPPS |

| Fmoc Deprotection | ≥ 15 minutes | ~3 minutes |

| Amino Acid Coupling | 40 minutes - 2 hours | ~5 minutes |

| Data compiled from various sources describing MA-SPPS protocols. acs.orgnih.gov |

The Fmoc/tBu strategy is readily scalable for the large-scale production of peptides. peptide.com One of the primary challenges in synthesizing long peptides, particularly at a larger scale, is the potential for peptide chain aggregation. peptide.com This is a more significant issue in Fmoc/tBu synthesis because the peptide-resin is in a neutral state, which can promote intermolecular hydrogen bonding. peptide.com Aggregation can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences.

For large peptides (30-50 amino acids), utilizing a resin with a low substitution level (0.1 to 0.4 mmol/g) is recommended to minimize aggregation by increasing the distance between growing peptide chains. peptide.com While Fmoc-Thr(tBu)-OH itself does not present unique challenges for large-scale synthesis beyond those associated with other amino acids, careful monitoring of coupling and deprotection steps is crucial to ensure high purity and yield of the final product.

Synthesis of Phosphothreonine-Containing Peptides

Post-translational modification by phosphorylation on threonine residues is crucial for many biological signaling pathways. nih.gov The chemical synthesis of phosphothreonine-containing peptides is therefore essential for studying these processes. nih.gov Fmoc-based SPPS is the preferred method for synthesizing phosphopeptides, as the phosphate (B84403) groups are often sensitive to the harsh acidic conditions of Boc-SPPS. nih.gov The synthesis can be achieved through two main strategies: the "building block" approach, which uses pre-phosphorylated Fmoc-Thr derivatives, or the "global phosphorylation" approach.

The building block approach involves the direct incorporation of a protected phosphothreonine residue during SPPS. A common building block is Fmoc-Thr(PO(OBzl)OH)-OH, where one of the phosphate hydroxyls is protected by a benzyl (B1604629) group. This monobenzyl derivative is used because fully protected phosphate triesters are prone to β-elimination during the piperidine-mediated Fmoc deprotection step. The coupling of these partially protected phospho-amino acids often requires specific conditions, such as the use of uronium-based reagents like HBTU or HATU with an excess of a hindered base like DIPEA.

The global phosphorylation strategy involves assembling the full peptide chain using standard Fmoc-amino acids, including Fmoc-Thr(tBu)-OH, and then phosphorylating the free hydroxyl group of the threonine residue(s) after peptide synthesis is complete. rsc.org This phosphorylation can be performed while the peptide is still attached to the solid support or after it has been cleaved into solution. rsc.orgnih.gov

A common method for on-resin global phosphorylation involves a two-step process of phosphitylation followed by oxidation. rsc.org After the peptide chain is assembled and the N-terminal Fmoc group is removed, the side-chain tBu group on the threonine is selectively removed. The exposed hydroxyl group is then reacted with a phosphitylating agent, typically a phosphoramidite (B1245037) reagent, followed by oxidation to form the stable phosphate triester. The protecting groups on the phosphate are then removed during the final TFA cleavage step. rsc.org This approach can be advantageous for the synthesis of peptides with multiple phosphorylation sites. rsc.org

Site-Specific Phosphorylation Strategies with Fmoc-Thr[PO(OH)(OPOM)]

The introduction of phosphothreonine into peptides in a site-specific manner is crucial for studying the biological roles of this post-translational modification. A significant challenge in this area has been the poor membrane transport of highly charged phosphopeptides in cellular studies. To address this, researchers have developed prodrug strategies that mask the dianionic phosphate group with bio-reversible protecting groups. One such strategy involves the use of the pivaloyloxymethyl (POM) moiety, an esterase-cleavable group that can enhance cellular bioavailability. nih.govrsc.org

A key reagent developed for this purpose is N-Fmoc phosphothreonine bearing a mono-pivaloyloxymethyl protected phosphoryl group, designated as Fmoc-Thr[PO(OH)(OPOM)]-OH. nih.gov This building block is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) on acid-labile resins. nih.gov The synthesis of this reagent starts from the commercially available Fmoc-Thr[PO(OH)(OBn)]-OH. nih.gov

The general strategy involves incorporating Fmoc-Thr[PO(OH)(OPOM)]-OH into the peptide sequence using standard SPPS protocols. After the full peptide chain is assembled and the terminal Fmoc group is removed, the partially protected Thr[PO(OH)(OPOM)] residue is converted to the fully protected Thr[PO₃(POM)₂] form. This "POMylation" step is performed on-resin using iodomethyl pivalate (B1233124) (POMI) and a base like diisopropylethylamine (DIPEA) before the final cleavage of the peptide from the resin. nih.govrsc.org This methodology represents the first approach for preparing peptides with bio-labile protected pThr residues, opening avenues for various biological applications. nih.gov

It is important to note that for the synthesis of phosphoserine and phosphothreonine-containing peptides, monobenzyl-protected derivatives like Fmoc-Thr(PO(OBzl)OH)-OH are often the only viable option for stepwise synthesis. sigmaaldrich.commerckmillipore.com This is because fully protected phosphate triesters of serine and threonine are prone to β-elimination under the basic conditions (piperidine treatment) used for Fmoc group removal. sigmaaldrich.commerckmillipore.com The partially protected nature of these monobenzyl derivatives requires careful optimization of coupling conditions, with uronium-based reagents like HBTU or HATU, often in the presence of an excess of DIPEA, yielding the best results. rsc.orgsigmaaldrich.commerckmillipore.com

| Reagent/Building Block | Protection Strategy | Key Application/Feature | Reference |

| Fmoc-Thr[PO(OH)(OPOM)]-OH | Mono-pivaloyloxymethyl (POM) protected phosphate. | Enables synthesis of phosphothreonine peptide prodrugs with enhanced cell permeability. On-resin conversion to bis-POM form. | nih.gov |

| Fmoc-Thr(PO(OBzl)OH)-OH | Monobenzyl (Bzl) protected phosphate. | Standard building block for stepwise Fmoc-SPPS of phosphothreonine peptides; avoids β-elimination. | sigmaaldrich.commerckmillipore.com |

| Iodomethyl pivalate (POMI) | Reagent for "POMylation". | Used for on-resin conversion of mono-POM protected phosphate to the fully protected bis-POM form. | rsc.org |

Impact of Phosphorylation on Peptide Structure and Function

Phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes by altering protein structure and function. wikipedia.org The addition of a bulky, negatively charged phosphate group to a threonine residue can induce significant conformational changes in a peptide's backbone and side chain, thereby modulating its biological activity, protein-protein interactions, and subcellular localization. biorxiv.orgnih.gov

Research comparing threonine and serine phosphorylation has revealed distinct structural consequences. Threonine phosphorylation can induce a more pronounced disorder-to-order transition compared to serine phosphorylation. biorxiv.org The dianionic form of phosphothreonine (pThr), which is dominant at physiological pH, displays a strong preference for a restricted, cyclic conformation. This ordered structure is stabilized by several noncovalent interactions, including a potent intra-residue hydrogen bond between the phosphate and the amide proton, which restricts the phi (φ) torsion angle. biorxiv.org This leads to phosphothreonine preferentially adopting conformations found in polyproline type II (PPII) or α-helices. biorxiv.orgnih.gov In contrast, serine phosphorylation tends to induce more graded or "rheostat-like" structural changes. biorxiv.org

The structural impact of threonine phosphorylation can be summarized by the following key findings:

Conformational Restriction: Phosphorylation significantly restricts the conformational freedom of the threonine residue. biorxiv.org

Backbone Ordering: It actively modulates the peptide backbone conformation, often leading to more ordered structures. biorxiv.orgnih.gov For threonine peptides, phosphorylation can increase the population of β-strands as temperature increases. nih.gov

Hydrogen Bonding: The phosphate group acts as a strong hydrogen bond acceptor, forming new interactions with backbone amides (Nᵢ/Nᵢ₊₁) which contributes to the rigidification of the peptide backbone. nih.gov

Differential Effects: The impact of phosphorylation is context-dependent. While it enhances the polyproline type II (PPII) propensity in serine peptides, it has the opposite effect on threonine peptides, suggesting selective intramolecular interactions. nih.gov

These structural alterations are the basis for the functional consequences of threonine phosphorylation. By inducing a distinct conformational state, phosphorylation can create or abolish binding sites for other proteins, switch an enzyme's activity "on" or "off," or trigger a signaling cascade. nih.govwikipedia.org The more decisive, "switch-like" structural changes promoted by threonine phosphorylation suggest a basis for its differential use in signaling pathways compared to the more subtle effects of serine phosphorylation. biorxiv.org

| Feature | Impact of Threonine Phosphorylation | Reference |

| Conformation | Induces a disorder-to-order transition; prefers a restricted, cyclic conformation. | biorxiv.org |

| Backbone Torsion Angles | Restricts the phi (φ) angle to ~ -60° (α-helix or PPII region). | biorxiv.org |

| Intramolecular Interactions | Stabilized by strong intra-residue phosphate-amide hydrogen bonds. | biorxiv.org |

| Comparison to Serine | Promotes larger, more "switch-like" structural changes. | biorxiv.org |

| Biological Function | Modulates protein-protein interactions and enzyme activity by altering structure. | nih.govwikipedia.org |

Synthesis of O-Glycosylated Peptides Incorporating Fmoc-Threonine

O-glycosylation, the attachment of a sugar moiety to the hydroxyl group of a threonine or serine residue, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, immune response, and signal transduction. nih.govnih.gov The chemical synthesis of O-glycopeptides is essential for creating homogeneous materials to study these functions. nih.govresearchgate.net The most prevalent method for this synthesis is the building block approach, which utilizes pre-glycosylated Fmoc-Thr-OH derivatives in standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org

This strategy involves the initial synthesis of an Fmoc-threonine residue to which the desired carbohydrate is already attached. rsc.org These glycosylated building blocks, with the sugar hydroxyls typically protected by acetyl groups, are then incorporated into the growing peptide chain on a solid support. nih.gov The use of acetyl groups on the sugar is advantageous as they are stable to the piperidine treatment required for Fmoc deprotection but can be removed post-synthesis. nih.gov Furthermore, these electron-withdrawing groups help stabilize the acid-sensitive glycosidic linkage during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. nih.gov

The synthesis of complex glycopeptides, such as a fragment of P-Selectin glycoprotein-1 (PSGL-1) bearing a core-2 O-glycan, has been successfully demonstrated using this approach. nih.govnih.gov Researchers synthesized an Fmoc-threonine building block carrying the core-2 trisaccharide and incorporated it into a peptide sequence using HBTU/HOBt activation chemistry. nih.gov This highlights the utility of the building block strategy for accessing complex biological molecules for further study. nih.gov

Chemical Glycosylation Strategies Using Fmoc-Threonine Building Blocks

The cornerstone of modern O-glycopeptide synthesis is the use of pre-formed, glycosylated Fmoc-amino acid building blocks. nih.govrsc.org This approach circumvents the often low-yielding and non-specific glycosylation of fully assembled peptides. nih.gov The synthesis of these crucial building blocks involves the glycosylation of an appropriately protected Fmoc-threonine derivative.

Several methods exist for preparing these glycosylated building blocks. A common strategy involves the reaction of Fmoc amino acids that have unprotected carboxyl groups with commercially available carbohydrate 1,2-trans peracetates, promoted by a Lewis acid like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·Et₂O). nih.gov Microwave irradiation has been shown to dramatically accelerate these reactions, reducing reaction times from hours to minutes. nih.gov

Once synthesized, these building blocks can be incorporated into peptides using standard SPPS protocols. youngin.com The coupling of the often bulky glycosylated amino acids can present a challenge and may require optimized conditions, such as extended reaction times, the use of potent coupling reagents like HATU, or double coupling steps to ensure complete reaction. rsc.orgyoungin.comrsc.org

The choice of protecting groups on the sugar moiety is critical. Acetyl groups are widely used as they are compatible with the Fmoc SPPS workflow. nih.gov They stabilize the glycosidic bond during the final acid cleavage and can be removed cleanly after the peptide is released from the resin using mild basic conditions, such as sodium methoxide (B1231860) in methanol (B129727) or hydrazine (B178648) hydrate. nih.gov This strategy has been successfully applied to the synthesis of various glycopeptides, including those containing the tumor-associated Tn and T-antigens. rsc.org

Stereoselective Glycosylation in Fmoc-Threonine Glycopeptide Synthesis

The formation of the glycosidic bond between the sugar and the threonine side chain is a critical step that defines the stereochemistry of the linkage (α or β). Achieving high stereoselectivity is a persistent challenge in carbohydrate chemistry. researchgate.net In nature, O-linked glycans exhibit specific anomeric configurations that are essential for their biological function. Therefore, controlling this stereochemistry during the synthesis of Fmoc-threonine building blocks is paramount.

Various strategies have been developed to control the stereochemical outcome of glycosylation reactions. The choice of glycosyl donor, promoter, and reaction conditions all play a significant role. For instance, trichloroacetimidate (B1259523) donors are widely used, and their reactivity and selectivity can be modulated by additives. researchgate.net Research has shown that an additive-modulated trichloroacetimidate glycosylation approach can be a highly stereoselective strategy for synthesizing 1,2-cis-O-linked glycosyl amino acids, which are valuable for building complex glycopeptides. researchgate.net

Another factor influencing stereoselectivity is the participation of neighboring groups on the sugar donor. For example, a protecting group at the C2 position of the sugar can direct the incoming acceptor to the opposite face, leading to the formation of a 1,2-trans glycosidic bond. The use of organocatalysts, such as tailored bis-thiourea catalysts with glycosyl diphenyl phosphate donors, has also been shown to produce disaccharides with excellent β-anomeric stereoselectivity when reacting with serine and threonine derivatives. frontiersin.org The development of these stereoselective methods is crucial for synthesizing structurally defined glycopeptides that accurately mimic their natural counterparts. researchgate.net

Challenges and Innovations in Glycopeptide Synthesis via Fmoc-Threonine

While the building block approach using this compound derivatives has revolutionized glycopeptide synthesis, several challenges remain. The synthesis can be hampered by difficulties that arise from the unique properties of glycosylated amino acids and peptides. researchgate.netoup.com

Key Challenges:

Steric Hindrance: Glycosylated amino acid building blocks are often bulky, which can lead to slow and incomplete coupling reactions during SPPS. oup.com This is particularly problematic when coupling these residues to or following other sterically hindered amino acids.

Glycosidic Bond Stability: The O-glycosidic bond is susceptible to cleavage under the acidic conditions used for removing side-chain protecting groups and cleaving the peptide from the resin (e.g., treatment with TFA). researchgate.net While protecting groups like acetates on the sugar can mitigate this, lability remains a concern, especially for complex or acid-sensitive glycans.

Aggregation: As with standard peptide synthesis, aggregation of the growing glycopeptide chain on the solid support can lead to poor solvation and incomplete reactions, resulting in low yields and difficult purifications. oup.com

Synthesis of Building Blocks: The multi-step synthesis of the glycosylated Fmoc-threonine building blocks themselves can be complex and time-consuming, requiring expertise in both peptide and carbohydrate chemistry. nih.gov

Innovations to Overcome Challenges:

Optimized Coupling Strategies: To address slow coupling kinetics, researchers employ more potent activating reagents (e.g., HATU), higher temperatures, microwave assistance, and longer or repeated coupling cycles. rsc.org

Advanced Protecting Groups: The development of novel protecting group strategies for both the sugar and the amino acid aims to improve the stability and handling of the building blocks. For example, protecting groups that are compatible with SPPS but can be removed under very mild conditions are highly sought after. nih.gov

Convergent Synthesis: For very large glycoproteins, a convergent approach combining the synthesis of smaller glycopeptide fragments followed by their ligation (e.g., native chemical ligation) offers an alternative to a single, long linear synthesis. researchgate.netpnas.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate both the synthesis of the building blocks and the coupling steps during SPPS, leading to faster synthesis and often improved yields. nih.govrsc.org

Investigating the Biological Roles of O-Glycosylation via Synthetic Peptides

The availability of structurally well-defined synthetic glycopeptides is invaluable for elucidating the precise biological roles of O-glycosylation. nih.govresearchgate.net Since glycoproteins isolated from natural sources often exist as a heterogeneous mixture of "glycoforms," synthetic chemistry provides access to homogeneous samples with specific glycan structures at defined sites. nih.gov This allows for detailed structure-activity relationship studies that are otherwise impossible.

Synthetic glycopeptides incorporating Fmoc-threonine derivatives have been instrumental as tools in several areas of biological research:

Understanding Protein Stability and Conformation: Studies have used synthetic glycopeptides to evaluate how specific O-glycans affect a peptide's conformation and its stability against degradation by proteases. nih.govnih.gov

Probing Protein-Carbohydrate Interactions: Homogeneous glycopeptides are used to investigate binding events between glycoproteins and carbohydrate-binding proteins (lectins), which are crucial in cell-cell recognition and pathogen binding. nih.govresearchgate.net

Vaccine Development: Aberrant glycosylation is a hallmark of cancer cells, leading to the presentation of tumor-associated carbohydrate antigens (TACAs) like the Tn and T-antigens on mucin proteins. rsc.orgbeilstein-journals.org Synthetic glycopeptides mimicking these structures are key components in the development of anti-tumor vaccines designed to elicit a specific immune response against cancer cells. nih.govresearchgate.net

Modulating Biological Activity: By synthesizing a protein with and without specific O-glycans, or with different glycan structures, researchers can directly assess the functional role of glycosylation. For example, a recent study used a semi-synthetic approach to prepare different glycoforms of interleukin-2 (B1167480) (IL-2) and showed that a sialylated glycoform had reduced biological activity in T-cell proliferation assays. nih.gov

Synthesis of Modified Peptides for Specific Research Applications

The versatility of Fmoc-threonine extends to the synthesis of peptides with specialized modifications. These modifications are crucial for addressing specific challenges in peptide research, such as improving synthesis efficiency, enhancing biological properties, and enabling advanced applications like bioconjugation.

Incorporation of Pseudoproline Moieties Containing Threonine

During solid-phase peptide synthesis (SPPS), particularly of long or hydrophobic sequences, the growing peptide chain can fold into stable secondary structures, such as β-sheets. wikipedia.org This leads to intermolecular aggregation, which hinders solvent and reagent access, resulting in incomplete reactions, low yields, and difficult purifications. wikipedia.orgchempep.com To mitigate these issues, pseudoproline dipeptides, which can be derived from threonine, are employed as structure-disrupting building blocks. iris-biotech.de

Pseudoproline dipeptides derived from threonine are created by forming a temporary, acid-labile oxazolidine (B1195125) ring from the threonine residue. wikipedia.orgchempep.com This cyclic structure, which mimics the conformation of proline, is introduced during synthesis using pre-formed dipeptide units like Fmoc-Xaa-Thr(ψMe,MePro)-OH. sigmaaldrich.compeptide.com The incorporation of this moiety serves two primary functions: it acts as a temporary protection for the threonine side-chain and, more importantly, it induces a "kink" in the peptide backbone. wikipedia.orgpeptide.com This conformational bend disrupts the intermolecular hydrogen bonding responsible for β-sheet formation and aggregation. peptide.com By preventing aggregation, pseudoprolines enhance the solvation of the peptide chain, leading to improved coupling efficiencies and significantly higher yields and purity of the final crude peptide. chempep.comiris-biotech.de The native threonine structure is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA). iris-biotech.depeptide.com

| Advantage | Mechanism of Action | Reference |

|---|---|---|

| Disruption of Aggregation | The oxazolidine ring imposes a proline-like kink in the peptide backbone, disrupting the formation of β-sheet secondary structures. | wikipedia.orgiris-biotech.de |

| Enhanced Solubility | By preventing aggregation, the growing peptide chain remains better solvated, improving access for reagents. | chempep.com |

| Improved Yield and Purity | Enhanced solvation and disruption of aggregation lead to more efficient and complete coupling reactions. | iris-biotech.depeptide.com |

| Facilitated Synthesis of Difficult Sequences | Particularly effective for long, hydrophobic, or otherwise aggregation-prone peptide sequences. | sigmaaldrich.com |

| Reversible Modification | The native threonine residue is regenerated upon final cleavage with TFA. | peptide.com |

Synthesis of Peptides for Bioconjugation (General)

Fmoc-threonine is a fundamental building block in the synthesis of peptides intended for bioconjugation. chemimpex.com Bioconjugates are chimeric molecules where a peptide is covalently linked to another moiety, such as an oligonucleotide, to create a construct with combined or novel properties. nih.govmdpi.com

In the synthesis of peptide-oligonucleotide conjugates (POCs), the peptide fragment is commonly assembled using the standard Fmoc/tBu SPPS strategy, for which Fmoc-Thr(tBu)-OH is a standard reagent. nih.govcem.com One major approach is the stepwise solid-phase synthesis, where one molecule (e.g., the peptide) is synthesized first, followed by the assembly of the second molecule (e.g., the oligonucleotide) on the same solid support. mdpi.com

A significant challenge in this process is the chemical incompatibility of the protecting group strategies. mdpi.com The peptide synthesis relies on acid-labile side-chain protecting groups, such as the t-butyl group on threonine, which are removed with a final strong acid treatment (e.g., concentrated TFA). nih.govmdpi.com However, this harsh acidic condition can cause depurination, or degradation, of the acid-sensitive oligonucleotide, particularly at adenine (B156593) and guanine (B1146940) bases. nih.govmdpi.com This issue can restrict the application of this method to the synthesis of POCs with more stable polypyrimidine sequences. nih.gov

Solid-Phase Cleavage and Deprotection Protocols for Fmoc-Threonine-Containing Peptides

The final step in Fmoc-based solid-phase peptide synthesis is the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.commerckmillipore.com For peptides containing Fmoc-Thr(tBu)-OH, this is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). merckmillipore.comthermofisher.com

During this process, the acid cleaves the t-butyl ether from the threonine side chain and the linker attaching the peptide to the resin. thermofisher.com This generates highly reactive carbocations (e.g., the t-butyl cation) that can reattach to or modify nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, and Cysteine. sigmaaldrich.commerckmillipore.com To prevent these side reactions, nucleophilic scavengers are added to the cleavage cocktail to trap the reactive cations. sigmaaldrich.comthermofisher.com The specific cocktail composition and reaction time depend on the amino acid content of the peptide. thermofisher.comscribd.com A widely used cocktail for many sequences is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com For peptides containing sensitive residues like Cys or Met, thiol-based scavengers such as 1,2-ethanedithiol (B43112) (EDT) are often included. sigmaaldrich.com The oxazolidine ring of a pseudoproline moiety is also cleaved under these conditions, reverting the residue back to native threonine. iris-biotech.de

| Cocktail Composition | Primary Use/Application | Reference |

|---|---|---|

| TFA / H₂O / TIS (95:2.5:2.5) | General-purpose cocktail suitable for most sequences, especially those containing Arg(Pbf) and Trp(Boc). | sigmaaldrich.com |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" and potent mixture for complex peptides, especially those with protecting groups like Arg(Mtr/Pmc). | sigmaaldrich.com |

| TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | Recommended for peptides containing Cysteine to prevent side reactions. | thermofisher.com |

| TFA / DCM (1:99) | Used for very mild cleavage from hyper-acid-sensitive resins (e.g., 2-CTC) to release a fully protected peptide. | nih.gov |

Advanced Research Applications and Chemical Biology of Fmoc Threonine Derivatives

Fmoc-Threonine in Peptide-Based Therapeutics and Diagnostics Development

Fmoc-Thr-OH and its derivatives are fundamental components in the synthesis of peptides for therapeutic and diagnostic purposes. chemimpex.comsussex-research.com The ability to precisely incorporate threonine into peptide sequences allows for the creation of bioactive molecules with enhanced stability and functionality. chemimpex.com

Peptides derived from Fmoc-threonine are integral to the design of sophisticated drug delivery systems. chemimpex.comadventchembio.comnih.gov These systems leverage the biocompatibility and specific recognition properties of peptides to transport therapeutic agents to target sites within the body, potentially reducing side effects and increasing drug efficacy. nih.gov The self-assembly properties of Fmoc-amino acid derivatives, including those of threonine, can be harnessed to form nanostructures like hydrogels, which can encapsulate and provide controlled release of drugs. rsc.orgnih.gov For instance, the enzymatic cross-linking of peptide hydrogels can create denser networks, leading to slower, more sustained drug release. rsc.org

A notable example involves the use of Fmoc-peptide derivatives in creating hydrogel nanoparticles for the co-assembly and delivery of chemotherapeutics. nih.gov The specific interactions between the peptide and the drug, such as π-π stacking, can influence the loading and release kinetics of the therapeutic agent. nih.gov

The modification of peptides with derivatives of Fmoc-threonine is a key strategy in the development of targeted therapies. sussex-research.comchemimpex.com By incorporating modified threonine residues, researchers can create peptides that bind with high specificity to disease-related receptors or enzymes. sigmaaldrich.com

One significant area of application is in cancer immunotherapy. For example, Fmoc-Thr(GalNAc(Ac)3-α-D)-OH is used to synthesize glycopeptides that mimic the Tn antigen, a tumor-associated carbohydrate antigen (TACA) overexpressed in many cancers. sussex-research.com These synthetic glycopeptides can be used to develop cancer vaccines or to generate antibodies for targeted cancer diagnostics and therapies. sussex-research.com

Another approach involves the synthesis of phosphopeptides using derivatives like Fmoc-Thr(PO(OBzl)OH)-OH. sigmaaldrich.com These phosphopeptides can act as inhibitors for specific kinases, such as Polo-like kinase 1 (PLK1), which is a target in cancer therapy. sigmaaldrich.com The table below summarizes key Fmoc-threonine derivatives and their applications in targeted therapies.

| Fmoc-Threonine Derivative | Application in Targeted Therapy | Therapeutic Target |

| Fmoc-Thr(GalNAc(Ac)3-α-D)-OH | Synthesis of Tn antigen-mimicking glycopeptides for cancer immunotherapy and diagnostics. sussex-research.com | Tumor-Associated Carbohydrate Antigens (TACAs) sussex-research.com |

| Fmoc-Thr(PO(OBzl)OH)-OH | Development of peptidic inhibitors for targeted cancer therapy. sigmaaldrich.com | Polo-like kinase 1 (PLK1) Polo-box domain sigmaaldrich.com |

| Fmoc-Thr(SO3Na)-OH | Synthesis of sulfated peptides to mimic naturally occurring sulfated amino acids and study their role in receptor binding and biological function. smolecule.com | Various receptors where sulfation influences binding affinity. smolecule.com |

Investigating Protein-Peptide Interactions and Receptor Binding

Fmoc-threonine derivatives are crucial tools for elucidating the intricacies of protein-peptide interactions and receptor binding. chemimpex.com By systematically incorporating modified threonine residues into peptide sequences, researchers can probe the specific structural features that govern molecular recognition. chemimpex.compeptide.com

For instance, the introduction of glycosylated threonine residues, synthesized using Fmoc-protected building blocks, is vital for studying the interactions of glycoproteins, which are important in immune responses and cancer biology. peptide.com Similarly, phosphopeptides containing phosphothreonine, created with Fmoc-Thr(PO(OBzl)OH)-OH, are used to investigate the binding mechanisms of proteins involved in signal transduction pathways. sigmaaldrich.compeptide.com The sulfation of threonine, using Fmoc-Thr(SO3Na)-OH, allows for the study of how this post-translational modification affects peptide binding to receptors. smolecule.com

Applications in Recombinant Protein Production

In the realm of biotechnology, Fmoc-L-threonine plays a role in the production of recombinant proteins. chemimpex.com Its incorporation into protein sequences can enhance the stability and functionality of the resulting proteins. chemimpex.com While solid-phase peptide synthesis using Fmoc-amino acids is primarily for creating peptides, the principles of protein stability and function derived from studies with these synthetic peptides can inform the design and engineering of recombinant proteins. The ability to produce peptides with specific post-translational modifications, such as glycosylation and phosphorylation, using Fmoc-threonine derivatives, provides valuable models for understanding the function of similarly modified recombinant proteins. nih.gov

Self-Assembly Studies of Fmoc-Threonine Variants for Material Science

The self-assembly of Fmoc-amino acid derivatives into ordered nanostructures is a burgeoning area of research in material science. chemrxiv.orgresearchgate.net The process is driven by non-covalent interactions, including hydrogen bonding, π-π stacking of the Fmoc groups, and hydrophobic interactions. chemrxiv.org Fmoc-threonine variants, in particular, have demonstrated the ability to form a variety of interesting morphologies. chemrxiv.orgchemrxiv.org

Research has shown that the self-assembled structures formed by Fmoc-threonine derivatives can undergo controlled morphological changes in response to environmental conditions such as concentration and temperature. chemrxiv.orgchemrxiv.org For example, a study on Fmoc-Thr(tBu)-OH revealed that it self-assembles into spheres at lower concentrations, which transition into dumbbell-like shapes at higher concentrations at room temperature. chemrxiv.orgchemrxiv.org Upon heating, these structures further transform, with spheres changing to rods and dumbbells elongating into dumbbell-rod like morphologies. chemrxiv.orgchemrxiv.org This ability to control the morphology of self-assembled nanostructures is of great interest for the design of novel materials with applications in nanotechnology and biomedical engineering. chemrxiv.orgchemrxiv.org

The table below details the morphological transitions observed in the self-assembly of an Fmoc-threonine variant under different conditions. chemrxiv.org

| Compound | Concentration | Temperature | Observed Morphology |

| Fmoc-Thr(tBu)-OH | Low | Room Temperature | Spheres chemrxiv.org |

| Fmoc-Thr(tBu)-OH | High | Room Temperature | Dumb-bells chemrxiv.org |

| Fmoc-Thr(tBu)-OH | Low | Heated | Rods chemrxiv.org |

| Fmoc-Thr(tBu)-OH | High | Heated | Elongated dumb-bell-rod like structures chemrxiv.org |

Supramolecular Chemistry of Fmoc-Threonine Derivatives

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. Fmoc-threonine derivatives, featuring the bulky aromatic fluorenylmethoxycarbonyl (Fmoc) group, are particularly adept at forming such higher-ordered systems. The self-assembly process is primarily driven by a combination of hydrogen bonding and π-π stacking interactions involving the Fmoc moieties. researchgate.netacs.org These interactions lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netmdpi.com

The morphology of these self-assembled structures can be precisely controlled by altering external conditions such as concentration, temperature, and solvent polarity. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, research on Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) has demonstrated that it undergoes morphological transitions in response to changes in its environment. chemrxiv.orgchemrxiv.org At lower concentrations and room temperature, it tends to form spherical aggregates. As the concentration increases, these spheres can evolve into more complex dumbbell-like shapes. chemrxiv.orgchemrxiv.org Heating introduces further transformations; spheres can elongate into rods, and dumbbells can merge into elongated rod-like morphologies. chemrxiv.org This controlled morphological change highlights the potential for designing novel self-assembled architectures for applications in materials science. chemrxiv.org

The solvent plays a critical role in the self-assembly process. Studies have shown that in non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), Fmoc-Thr(tBu)-OH does not form assemblies, underscoring the importance of hydrogen bonding and electrostatic interactions in driving the formation of these supramolecular structures. chemrxiv.org The ability of Fmoc-amino acid derivatives to form hydrogels—three-dimensional networks of self-assembled nanofibers that encapsulate large amounts of water—is a significant area of research. nih.govrsc.org These hydrogels can be triggered by changes in pH and are being explored for various biomedical applications. rsc.orgunibo.it

Enzymatic reactions can also be harnessed to direct the self-assembly of Fmoc-threonine-containing peptides. nih.gov For example, proteases can catalyze the formation of Fmoc-dipeptide hydrogels from Fmoc-threonine and other amino acid esters through reversed hydrolysis. nih.gov This biocatalytic approach allows for the creation of functional materials, such as energy transfer hydrogels, by co-assembling the peptide nanofibers with other molecules like porphyrins. researchgate.net

| Condition | Observed Morphology | Reference |

|---|---|---|

| Low Concentration (Room Temperature) | Spheres | chemrxiv.orgchemrxiv.org |

| High Concentration (Room Temperature) | Dumb-bells | chemrxiv.orgchemrxiv.org |

| Low Concentration (Heated to 70 °C) | Rods | chemrxiv.org |

| High Concentration (Heated to 70 °C) | Elongated dumb-bell-rod like structures | chemrxiv.org |

Contributions to Medicinal Chemistry and Drug Design

Fmoc-L-threonine and its derivatives are fundamental building blocks in the field of medicinal chemistry, primarily through their application in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com SPPS is a cornerstone technique for creating therapeutic peptides, and the unique properties of Fmoc-protected amino acids are central to its success. chemimpex.com The Fmoc group provides stable protection for the amino group of threonine, which can be selectively and easily removed under mild basic conditions, allowing for the stepwise addition of amino acids to build a specific peptide sequence. chemimpex.com

The use of derivatives like Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is particularly advantageous. chemimpex.com The tert-butyl group protects the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide synthesis. sigmaaldrich.compeptide.com This protection enhances the solubility and stability of the amino acid derivative, facilitating a more efficient and higher-yield synthesis of complex peptides. chemimpex.com The ability to produce high-purity peptides with precise amino acid sequences is critical for developing new drugs, as the biological activity of a peptide is intrinsically linked to its structure. chemimpex.comchemimpex.com